molecular formula C11H13N5 B2937483 N-(4,8-dimethylquinazolin-2-yl)guanidine CAS No. 5361-23-9

N-(4,8-dimethylquinazolin-2-yl)guanidine

Cat. No.: B2937483
CAS No.: 5361-23-9
M. Wt: 215.26
InChI Key: ZZFRROOYRMMSET-UHFFFAOYSA-N
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Description

N-(4,8-dimethylquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C11H13N5 It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,8-dimethylquinazolin-2-yl)guanidine typically involves the reaction of 4,8-dimethylquinazoline with guanidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction. The specific reaction conditions, such as temperature and pressure, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4,8-dimethylquinazolin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinazoline-based compounds.

Scientific Research Applications

N-(4,8-dimethylquinazolin-2-yl)guanidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(4,8-dimethylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4,7-dimethylquinazolin-2-yl)guanidine: This compound is structurally similar but has a different methyl group position, which can affect its chemical properties and biological activity.

    N-(4-methylquinazolin-2-yl)guanidine:

Uniqueness

N-(4,8-dimethylquinazolin-2-yl)guanidine is unique due to its specific substitution pattern on the quinazoline ring, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4,8-dimethylquinazolin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-6-4-3-5-8-7(2)14-11(15-9(6)8)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFRROOYRMMSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)N=C(N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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